molecular formula C9H14N4 B13182838 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile

2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile

Katalognummer: B13182838
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: AHNCKZOPRHCMLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C9H14N4 It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of appropriate pyrazole derivatives with acetonitrile. One common method involves the condensation of 4-amino-3,5-diethyl-1H-pyrazole with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetate
  • 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its diethyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C9H14N4

Molekulargewicht

178.23 g/mol

IUPAC-Name

2-(4-amino-3,5-diethylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C9H14N4/c1-3-7-9(11)8(4-2)13(12-7)6-5-10/h3-4,6,11H2,1-2H3

InChI-Schlüssel

AHNCKZOPRHCMLO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NN1CC#N)CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.